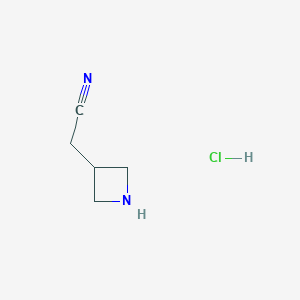

2-(Azetidin-3-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-2-1-5-3-7-4-5;/h5,7H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSKCHPFJJQTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423057-36-6 | |

| Record name | 2-(azetidin-3-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Azetidin-3-yl)acetonitrile hydrochloride starting from 1-Boc-3-azetidinone

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)acetonitrile Hydrochloride Starting from 1-Boc-3-azetidinone

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of Strained Rings in Medicinal Chemistry

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its incorporation into molecular architectures can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, while providing a rigid, three-dimensional exit vector for further functionalization.[3] The target molecule of this guide, this compound, is a versatile building block, notably utilized in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib.[4][5] This guide offers a detailed, mechanistically-grounded protocol for its synthesis, designed to provide clarity and reproducibility for scientists at the bench.

Part 1: The Synthetic Blueprint - A Three-Stage Strategy

The transformation of the commercially available 1-Boc-3-azetidinone into the final hydrochloride salt is best executed via a robust, three-stage sequence. This approach ensures high purity at each step, simplifying downstream processing and guaranteeing the quality of the final product.

Caption: High-level workflow for the synthesis of 2-(azetidin-3-yl)acetonitrile HCl.

Part 2: Execution in Detail - Protocols and Mechanistic Insights

Stage 1: The Horner-Wadsworth-Emmons Olefination

The initial step involves converting the carbonyl of 1-Boc-3-azetidinone into a cyanomethylene group (=CHCN). For this, the Horner-Wadsworth-Emmons (HWE) reaction is superior to the classic Wittig reaction. The HWE employs a phosphonate-stabilized carbanion, which is more nucleophilic than a typical Wittig ylide.[6] Crucially, the dialkylphosphate byproduct is water-soluble, allowing for a simple aqueous extraction, whereas the triphenylphosphine oxide from a Wittig reaction often requires challenging chromatography for removal.[7]

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| Sodium Hydride (60% in oil) | 24.00 | 0.24 g | 6.0 (active) | 1.1 eq |

| Diethyl (cyanomethyl)phosphonate | 177.12 | 1.06 mL | 6.0 | 1.1 eq |

| 1-Boc-3-azetidinone | 171.21 | 0.94 g | 5.5 | 1.0 eq |

| Anhydrous Tetrahydrofuran (THF) | - | ~30 mL | - | - |

Procedure:

-

A flame-dried flask under N₂ is charged with sodium hydride. The mineral oil is removed by washing with anhydrous hexanes (2 x 5 mL).

-

Anhydrous THF (15 mL) is added, and the slurry is cooled to 0 °C.

-

A solution of diethyl (cyanomethyl)phosphonate in THF (5 mL) is added dropwise. The mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the phosphonate anion.

-

A solution of 1-Boc-3-azetidinone in THF (10 mL) is added slowly at 0 °C.

-

After addition, the ice bath is removed, and the reaction is stirred at room temperature for 16 hours.

-

The reaction is carefully quenched with saturated aqueous NH₄Cl solution.

-

The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield 1-Boc-3-(cyanomethylene)azetidine as a white solid.[8][9]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Stage 2: Reduction of the Alkene

With the α,β-unsaturated nitrile successfully formed, the next step is the selective reduction of the carbon-carbon double bond without affecting the nitrile group. Catalytic hydrogenation is the ideal method for this transformation, offering high efficiency and clean conversion.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 1-Boc-3-(cyanomethylene)azetidine | 194.23 | 1.0 g | 5.15 | 1.0 eq |

| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - | ~10 wt% |

| Methanol or Ethanol | - | 25 mL | - | - |

| Hydrogen (H₂) gas | 2.02 | Balloon | Excess | - |

Procedure:

-

The starting material is dissolved in methanol in a flask suitable for hydrogenation.

-

The 10% Pd/C catalyst is added carefully.

-

The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times).

-

The reaction is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

-

Reaction completion is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

The filtrate is concentrated under reduced pressure to yield 1-Boc-3-(cyanomethyl)azetidine, which is typically a colorless oil or low-melting solid of sufficient purity for the next step.[10]

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

The final stage is the removal of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is highly susceptible to cleavage under acidic conditions (acidolysis).[11] Using a solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane achieves both deprotection and the in-situ formation of the desired hydrochloride salt, which often precipitates from the reaction medium, simplifying isolation.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 1-Boc-3-(cyanomethyl)azetidine | 196.25 | 1.0 g | 5.09 | 1.0 eq |

| 4M HCl in 1,4-Dioxane | - | 5-10 mL | 20-40 | Large Excess |

| Diethyl Ether | - | ~20 mL | - | For precipitation |

Procedure:

-

The N-Boc protected azetidine is dissolved in a minimal amount of a solvent like dichloromethane or ethyl acetate (if necessary) in a round-bottom flask.

-

The 4M HCl in 1,4-dioxane solution is added at room temperature. Effervescence (isobutylene and CO₂ evolution) may be observed.

-

The mixture is stirred at room temperature for 1-3 hours. The formation of a white precipitate is typically observed.

-

Reaction completion is monitored by TLC or LC-MS.

-

Upon completion, anhydrous diethyl ether is added to enhance the precipitation of the hydrochloride salt.

-

The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum to afford this compound as a stable, white solid.

Part 3: Conclusion and Best Practices

This guide outlines a reliable and scalable three-step synthesis of this compound. The strategic selection of the Horner-Wadsworth-Emmons reaction simplifies purification, while the subsequent hydrogenation and acid-mediated deprotection are robust and high-yielding transformations. For researchers, adherence to anhydrous conditions, particularly during the HWE olefination, is critical for success. This building block, now readily accessible, serves as a valuable entry point for the synthesis of novel therapeutics, underscoring the synergy between foundational organic chemistry and cutting-edge drug discovery.

References

- Title: An Approach to Alkyl Azetidines for Medicinal Chemistry. Source: ChemRxiv.

- Title: Using visible light to make pharmaceutical building blocks. Source: ScienceDaily.

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing.

- Title: Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Source: Life Chemicals.

- Title: Horner–Wadsworth–Emmons reaction. Source: Wikipedia.

- Title: CAS 142253-58-5: 1-Boc-3-(cyanomethyl)azetidine. Source: CymitQuimica.

- Title: Synthesis of intermediate 3 with II-1 as starting material. Source: ResearchGate.

- Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Source: Organic Chemistry Portal.

- Title: 1-Boc-3-(cyanomethylene)azetidine. Source: ChemicalBook.

- Title: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. Source: PubChem.

- Title: Chemical Synthesis Excellence: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Source: Unknown Source.

- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: NIH.

- Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Source: MDPI.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 9. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 142253-58-5: 1-Boc-3-(cyanomethyl)azetidine [cymitquimica.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis and Synthesis of 2-(Azetidin-3-yl)acetonitrile Hydrochloride: A Technical Guide

Abstract

2-(Azetidin-3-yl)acetonitrile hydrochloride is a valuable building block in medicinal chemistry, prized for its strained four-membered azacyclic core which can impart unique conformational constraints and physicochemical properties to bioactive molecules. This guide provides an in-depth retrosynthetic analysis of the target molecule, exploring logical bond disconnections and proposing viable synthetic strategies. We will delve into two primary forward synthetic pathways, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs. All claims and protocols are substantiated with references to peer-reviewed literature and established chemical principles.

Introduction and Strategic Overview

The azetidine motif is a cornerstone in modern drug discovery, and its incorporation often presents unique synthetic challenges due to inherent ring strain.[1][2] The target molecule, this compound[3], combines this strained ring with a reactive cyanomethyl side chain, making it a versatile intermediate for further elaboration. A robust retrosynthetic analysis is paramount to developing an efficient and scalable synthesis.

Our analysis identifies two primary strategic disconnections, which form the core of this guide:

-

Strategy A: The Cyanomethylation Approach. This strategy involves the late-stage introduction of the cyanomethyl (-CH₂CN) group onto a pre-formed, N-protected azetidine ring. This is arguably the most direct and commonly employed route.

-

Strategy B: The Ring-Closure Approach. This strategy focuses on constructing the azetidine ring from an acyclic precursor that already contains the requisite cyanomethyl functionality or a suitable precursor.

The following sections will explore the forward synthesis for each strategy, providing the experimental rationale and detailed protocols necessary for laboratory execution.

Retrosynthetic Pathways: Core Disconnections

A logical retrosynthetic analysis of the target molecule begins by simplifying the structure to identify key synthons and their corresponding commercially available or readily accessible starting materials. The hydrochloride salt is formed in the final step, so the primary focus is on the free base, 2-(azetidin-3-yl)acetonitrile.

Figure 1: High-level retrosynthetic disconnections for 2-(Azetidin-3-yl)acetonitrile.

Synthetic Strategy A: The Cyanomethylation Approach

This is the most well-documented and arguably most reliable pathway. The strategy hinges on the synthesis of a key intermediate: an N-protected azetidin-3-ylmethanol, which is then activated for nucleophilic substitution by a cyanide source. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability under the required reaction conditions and its facile removal under acidic conditions.[4]

Forward Synthesis Pathway

The forward synthesis can be broken down into four key stages:

-

Synthesis of N-Protected Azetidin-3-ol: Formation of the azetidine ring starting from epichlorohydrin.

-

Synthesis of N-Boc-azetidin-3-ylmethanol: Reduction of the corresponding carboxylic acid or ester, which is derived from the alcohol. Alternatively, and more directly, a common starting point is the synthesis of 1-benzyl-3-hydroxyazetidine, which can be debenzylated and then protected. A highly efficient route starts with the reaction of benzylamine with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine.[5][6]

-

Activation and Cyanide Displacement: Conversion of the primary alcohol to a good leaving group (mesylate or tosylate) followed by Sₙ2 displacement with sodium or potassium cyanide.

-

Deprotection and Salt Formation: Removal of the Boc group and formation of the hydrochloride salt.

Sources

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1423057-36-6|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 142253-58-5: 1-Boc-3-(cyanomethyl)azetidine [cymitquimica.com]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Azetidin-3-yl)acetonitrile Hydrochloride

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is paramount. It is the foundational step that underpins all subsequent pharmacological and toxicological evaluation. This technical guide provides an in-depth spectroscopic characterization of 2-(azetidin-3-yl)acetonitrile hydrochloride (CAS Number: 1423057-36-6), a key building block in the synthesis of various pharmaceutical agents. The small, strained azetidine ring, coupled with the functional versatility of the nitrile group, makes this compound a valuable synthon for medicinal chemists. Understanding its spectroscopic signature is crucial for researchers in ensuring reaction success, purity, and ultimately, the integrity of their drug discovery programs.

This guide will navigate through the core spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the scientific rationale behind the spectral interpretations. We will explore the causality of experimental choices and provide a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct features that are readily identifiable by various spectroscopic methods. The protonated azetidine ring, a four-membered heterocycle, imparts significant ring strain, influencing the chemical environment of its protons and carbons. The pendant acetonitrile group (-CH₂CN) possesses a methylene bridge and a terminal nitrile, each with characteristic spectroscopic handles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the spectrum is expected to reveal the connectivity and diastereotopicity of the protons on the azetidine ring and the methylene bridge.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O will allow for the exchange of the acidic N-H protons, which can simplify the spectrum, while DMSO-d₆ will typically show these protons.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum and Interpretation

The protonation of the azetidine nitrogen leads to a downfield shift of the adjacent protons due to the inductive effect of the positive charge. The protons on the strained four-membered ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH ₂⁺ | The acidic protons on the nitrogen will be significantly deshielded and will likely appear as a broad signal. In D₂O, this signal would disappear due to H/D exchange. |

| ~3.8 - 4.2 | Multiplet | 4H | Azetidine Ring CH ₂ | These protons are adjacent to the positively charged nitrogen, causing a significant downfield shift.[1] The diastereotopic nature of these protons will lead to complex splitting patterns. |

| ~3.2 - 3.6 | Multiplet | 1H | Azetidine Ring CH | This methine proton is coupled to the adjacent methylene protons of the ring and the side chain, resulting in a multiplet. |

| ~2.9 - 3.1 | Doublet | 2H | -CH ₂CN | These protons are adjacent to the electron-withdrawing nitrile group and will be shifted downfield. They will be split into a doublet by the adjacent methine proton.[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Spectrum and Interpretation

The carbon atoms of the azetidine ring will be deshielded due to the ring strain and the proximity to the heteroatom. The nitrile carbon is a key diagnostic signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~117 - 125 | C N | The sp-hybridized carbon of the nitrile group typically appears in this region.[3][4] Its signal is often of lower intensity due to a long relaxation time. |

| ~48 - 55 | Azetidine Ring C H₂ | These carbons are directly attached to the nitrogen atom and are consequently deshielded. |

| ~30 - 35 | Azetidine Ring C H | This methine carbon is at a branching point and its chemical shift reflects this substitution. |

| ~20 - 25 | -C H₂CN | This methylene carbon is influenced by the electron-withdrawing effect of the nitrile group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for the identification of functional groups. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the stretching vibrations of the N-H, C-H, and C≡N bonds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3200 - 2800 | N-H Stretch (Ammonium Salt) | Broad, Strong | The N-H stretching in ammonium salts gives a broad and strong absorption in this region. |

| ~3000 - 2850 | C-H Stretch (Aliphatic) | Medium | These bands arise from the stretching of the C-H bonds of the azetidine ring and the methylene group. |

| ~2260 - 2240 | C≡N Stretch (Nitrile) | Sharp, Medium-Strong | The carbon-nitrogen triple bond stretch is a highly characteristic and easily identifiable peak.[5][6] For saturated nitriles, this peak typically falls in this range.[5] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).

-

Ionization: ESI is a soft ionization technique that is well-suited for polar and ionic compounds, and it will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Predicted Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight of the free base and characteristic fragmentation patterns.

| Predicted m/z | Assignment | Rationale |

| 97.08 | [M+H]⁺ of free base | The molecular weight of the free base, 2-(azetidin-3-yl)acetonitrile, is 96.13 g/mol . ESI in positive ion mode will readily form the protonated molecule at m/z 97.08.[7] |

| 69.07 | [M+H - CH₂CN]⁺ | Loss of the acetonitrile side chain as a radical is a plausible fragmentation pathway. |

| 56.05 | [C₃H₆N]⁺ | Fragmentation of the azetidine ring can lead to this stable fragment. |

Conclusion: A Cohesive Spectroscopic Portrait

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The proton and carbon NMR spectra reveal the detailed connectivity of the molecule, the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into its stability. This guide serves as a robust framework for the analytical validation of this important pharmaceutical intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

Chemcd. (n.d.). 2-(AZETIDIN-3-YLIDENE)ACETONITRILE HYDROCHLORIDE, 1314910-43-4 Spectrum_Chemical Cloud Database. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H8N2). Retrieved from [Link]

-

Pastre, J. C., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Bernstein, S. L., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

Sources

- 1. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. bmse000826 Acetonitrile at BMRB [bmrb.io]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H8N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Azetidin-3-yl)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 2-(Azetidin-3-yl)acetonitrile hydrochloride, a key building block in contemporary drug discovery. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structural features—namely the strained azetidine ring, the reactive nitrile moiety, and the stabilizing hydrochloride salt—and its behavior under various stress conditions. By integrating established chemical principles with actionable experimental protocols, this guide serves as an essential resource for researchers seeking to understand and predict the developability of this important intermediate. We present detailed methodologies for forced degradation studies, propose a robust stability-indicating analytical method, and outline the anticipated degradation pathways, thereby equipping scientists with the necessary tools to ensure the quality, safety, and efficacy of drug candidates derived from this compound.

Introduction: The Strategic Importance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and inherent ring strain.[1] This strained system, while more stable and easier to handle than the analogous three-membered aziridine ring, exhibits distinct reactivity that can be leveraged for therapeutic benefit.[1][2][3] The incorporation of an azetidine scaffold can impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility, making it a valuable component in the design of novel drug candidates. The subject of this guide, this compound, combines this privileged heterocycle with a versatile nitrile functional group, presenting both opportunities and challenges in drug development. The hydrochloride salt form is crucial, as it generally enhances the stability and aqueous solubility of the parent compound, facilitating its handling and formulation.[4]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₉ClN₂ | [5][6] |

| Molecular Weight | 132.59 g/mol | [5][6] |

| Appearance | Light yellow to yellow solid | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere |

The presence of the polar nitrile group and the hydrochloride salt suggests a degree of aqueous solubility, a critical parameter for many pharmaceutical applications. The recommended storage conditions highlight a potential sensitivity to temperature and atmospheric conditions.

Intrinsic Chemical Stability: A Tale of Two Functional Groups

The stability of this compound is primarily dictated by the interplay between the azetidine ring and the nitrile functional group.

The Azetidine Ring: A Strained but Manageable Heterocycle

The reactivity of the azetidine ring is a direct consequence of its significant ring strain.[2][3] While generally stable under physiological conditions, the ring is susceptible to cleavage under more extreme conditions.[1]

-

Acid-Mediated Ring Opening: In strongly acidic environments, protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring opening.[1] The specific mechanism can be influenced by the substituents on the ring.

-

Base-Mediated Degradation: While generally less susceptible to base-catalyzed degradation than acid-catalyzed cleavage, strong bases can also promote ring opening, particularly at elevated temperatures.

The Nitrile Group: A Locus of Reactivity

The carbon-nitrogen triple bond of the nitrile group is a site of potential chemical transformation.[8][9]

-

Hydrolysis: The nitrile group can be hydrolyzed under both acidic and basic conditions to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid.[8][9] This transformation represents a significant alteration of the molecule's structure and properties.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles.[8][9]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the stability and solubility of basic compounds.[10][11] For 2-(Azetidin-3-yl)acetonitrile, the hydrochloride salt serves several key functions:

-

Enhanced Stability: By protonating the basic azetidine nitrogen, the salt form can reduce its nucleophilicity and potentially decrease its susceptibility to certain degradation pathways.

-

Improved Aqueous Solubility: The ionic nature of the salt generally leads to improved solubility in aqueous media compared to the free base.[10]

-

Solid-State Stability: Crystalline salts are often more physically and chemically stable than their amorphous free base counterparts.[10]

Forced Degradation Studies: Probing the Limits of Stability

To comprehensively understand the stability of this compound, a series of forced degradation studies should be conducted in accordance with ICH guidelines (Q1A). These studies are designed to identify potential degradation products and elucidate degradation pathways.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols

4.2.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of this compound in 0.1 N hydrochloric acid.

-

Incubate the solution at 60°C for a predetermined time course (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a 1 mg/mL solution of the compound in 0.1 N sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 N hydrochloric acid before dilution.

-

-

Neutral Hydrolysis:

-

Prepare a 1 mg/mL solution of the compound in purified water.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

4.2.2. Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound in a 3% solution of hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a predetermined time course.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

4.2.3. Photolytic Degradation

-

Expose a solid sample and a solution of the compound (in a photostable, transparent container) to light as specified in ICH guideline Q1B.

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

4.2.4. Thermal Degradation

-

Store a solid sample of the compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Proposed Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric detection is proposed.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Rationale for Method Design:

-

The C18 column provides good retention for moderately polar compounds.

-

The gradient elution allows for the separation of the parent compound from potentially more polar degradation products (e.g., hydrolysis products) and less polar impurities.

-

Formic acid in the mobile phase aids in peak shape and provides a source of protons for efficient ionization in the mass spectrometer.

-

UV detection at a low wavelength (210 nm) is chosen to ensure the detection of compounds that may lack a strong chromophore.

-

Mass spectrometric detection is essential for the identification and characterization of unknown degradation products.

Anticipated Degradation Pathways

Based on the known reactivity of the azetidine and nitrile functional groups, the following degradation pathways are anticipated under stress conditions.

Caption: Potential degradation pathways of 2-(Azetidin-3-yl)acetonitrile.

-

Hydrolysis of the Nitrile Group: This is a highly probable degradation pathway under both acidic and basic conditions, leading to the formation of 2-(azetidin-3-yl)acetamide and subsequently 2-(azetidin-3-yl)acetic acid.

-

Azetidine Ring Opening: Under harsh acidic or basic conditions, cleavage of the C-N bonds in the azetidine ring is possible, leading to a variety of linear amino alcohol or diamine derivatives. One study has shown that azetidine degradation can be activated by the formation of an azetidinium ion.[1]

-

Oxidative Degradation: While less predictable without experimental data, oxidation could potentially occur at the nitrogen atom or the carbon adjacent to the nitrile group.

Conclusion and Recommendations

This compound is a valuable building block in medicinal chemistry, but its inherent structural features necessitate a thorough understanding of its stability profile. The hydrochloride salt form imparts a degree of stability and enhances solubility, which are advantageous for drug development. However, the strained azetidine ring and the reactive nitrile group represent potential liabilities that must be carefully evaluated.

We recommend the implementation of a comprehensive forced degradation program, as outlined in this guide, to identify and characterize potential degradation products. The proposed stability-indicating HPLC-UV/MS method provides a robust platform for these studies. A thorough understanding of the degradation pathways will enable the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of effective control strategies to ensure the quality and safety of any resulting drug product.

References

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24. Available from: [Link]

-

2-(Azetidin-3-Ylidene)Acetonitrile Hydrochloride. Methylamine Supplier. Available from: [Link]

-

Cas 1314910-43-4,2-(azetidin-3-ylidene)acetonitrile (hydrochloride) | lookchem. Lookchem. Available from: [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 2021-09-30. Available from: [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology. Pharmaceutical Technology. Available from: [Link]

-

Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. 2025-01-18. Available from: [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. 2021-09-30. Available from: [Link]

-

This compound Nine Chongqing Chemdad Co. Chemdad. Available from: [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. 2023-02-08. Available from: [Link]

-

Chemistry of Nitriles | Organic Chemistry Class Notes. Fiveable. Available from: [Link]

-

Chemical Synthesis Excellence: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Available from: [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

-

Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. 2021-09-05. Available from: [Link]

-

20.7: Chemistry of Nitriles. Chemistry LibreTexts. 2025-01-19. Available from: [Link]

-

Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

-

Nitrile. Wikipedia. Available from: [Link]

-

Reactivity of Nitriles. Chemistry LibreTexts. 2023-01-22. Available from: [Link]

-

ACETONITRILE 1606. CDC. Available from: [Link]

-

Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. 2025-08-06. Available from: [Link]

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

-

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Abydos Pharma. Available from: [Link]

Sources

- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1423057-36-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. turkjps.org [turkjps.org]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

An In-Depth Technical Guide to GSK3368715: A First-in-Class Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Arginine Methylation in Oncology with GSK3368715

Protein arginine methylation is a critical post-translational modification that plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA processing, DNA repair, and signal transduction.[1] The protein arginine methyltransferase (PRMT) family of enzymes catalyzes these modifications. Dysregulation of PRMT activity, particularly the overexpression of Type I PRMTs, is strongly implicated in the progression of various cancers, making these enzymes a compelling target for therapeutic intervention.[1][2]

GSK3368715 (also known as EPZ019997) is a first-in-class, orally available, potent, and selective inhibitor of Type I PRMTs.[3][4] It functions as a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the protein substrate binding pocket of these enzymes.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, mechanism of action, and clinical development of GSK3368715, offering valuable insights for researchers in oncology and drug discovery.

Physicochemical and Biological Properties of GSK3368715

GSK3368715 is a small molecule with distinct properties that underpin its function as a pharmacological agent. Its identity is separate from the initially queried CAS number 1423057-36-6, which corresponds to 2-(azetidin-3-yl)acetonitrile hydrochloride, a potential synthetic precursor.

Physicochemical Data

The solubility of GSK3368715 is dependent on its salt form, a critical consideration for formulation and experimental design.

| Property | Value | Source |

| IUPAC Name | N¹-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N¹,N²-dimethyl-1,2-ethanediamine | [5] |

| CAS Number | 1629013-22-4 (Parent) | [3][6] |

| 2227587-25-7 (Monohydrochloride) | [5] | |

| Molecular Formula | C₂₀H₃₈N₄O₂ (Parent) | [5] |

| C₂₀H₃₈N₄O₂ · HCl (Monohydrochloride) | [3][5] | |

| Molecular Weight | 403.0 g/mol (Monohydrochloride) | [3][5] |

| 475.92 g/mol (Trihydrochloride) | [4] | |

| Solubility | Monohydrochloride: 40 mg/mL in DMSO | [5] |

| Trihydrochloride: 81 mg/mL in DMSO, Water, and Ethanol | [7] |

Biological Activity and Selectivity

GSK3368715 is a highly potent inhibitor of Type I PRMTs, demonstrating significant selectivity over other PRMTs and methyltransferases. This specificity is crucial for minimizing off-target effects.

| Target | IC₅₀ / Kᵢ (nM) | Source |

| PRMT1 | 3.1 | [5][6] |

| PRMT3 | 48 (IC₅₀) | [6] |

| PRMT4 (CARM1) | 1148 (IC₅₀) | [6] |

| PRMT6 | 5.7 (IC₅₀) | [6] |

| PRMT8 | 1.7 (IC₅₀) | [6] |

| PRMT5 (Type II) | >20,408 | [5] |

| PRMT7 (Type III) | >40,000 | [5] |

| PRMT9 | >15,000 | [5] |

Synthesis of GSK3368715: A Strategic Overview

The synthesis of GSK3368715 involves the construction of a substituted pyrazole core followed by the introduction of a diamine side chain. While the precise, patented, multi-step synthesis starting from initial building blocks is proprietary, the key final step involves a reductive amination . This reaction couples the pyrazole-4-carbaldehyde intermediate with the N,N'-dimethylethane-1,2-diamine side chain.

Conceptual Synthetic Workflow

The rationale behind this synthetic strategy is the robust and well-established nature of reductive amination for forming carbon-nitrogen bonds. This method allows for the efficient coupling of a complex aldehyde with a primary or secondary amine in the presence of a mild reducing agent.

Caption: Conceptual workflow for the synthesis of GSK3368715.

Key Experimental Protocol: Reductive Amination

This protocol outlines the general procedure for the final, crucial step in the synthesis of GSK3368715.

Materials:

-

3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazole-4-carbaldehyde

-

N,N'-dimethylethane-1,2-diamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole-4-carbaldehyde intermediate in anhydrous DCM or DCE.

-

Amine Addition: Add N,N'-dimethylethane-1,2-diamine to the solution. A slight excess (1.1-1.5 equivalents) of the amine is typically used.

-

Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the reaction mixture in portions. This reagent is chosen for its mildness and selectivity for iminium ions over carbonyls.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield GSK3368715.

Mechanism of Action and Biological Consequences

GSK3368715 exerts its anti-tumor effects by inhibiting Type I PRMTs, which are responsible for asymmetric dimethylation of arginine (ADMA) on histone and non-histone proteins.[1]

Impact on Arginine Methylation States

Inhibition of Type I PRMTs by GSK3368715 leads to a global shift in arginine methylation patterns: a decrease in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[1][4] This alteration of the "methylome" disrupts the normal function of numerous proteins involved in cancer cell proliferation, survival, and invasion.[1]

Downstream Signaling and Anti-Tumor Effects

The inhibition of PRMT1 by GSK3368715 has been shown to impact several key cancer-related pathways:

-

RNA Splicing and Processing: PRMT1 methylates various RNA-binding proteins, including heterogeneous nuclear ribonucleoproteins (hnRNPs).[1] By inhibiting this process, GSK3368715 can alter mRNA splicing, leading to the production of non-functional proteins and inducing cell stress.

-

Gene Transcription: PRMT1-mediated histone methylation is a key epigenetic mark that influences gene expression. Inhibition of PRMT1 can alter the transcriptional landscape of cancer cells, suppressing the expression of oncogenes and promoting tumor suppressor genes.

-

DNA Damage Response: PRMT1 is involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.

-

Signal Transduction: PRMT1 can methylate and regulate the activity of key signaling proteins in pathways such as the Wnt/β-catenin and estrogen receptor (ERα) signaling cascades.[8]

Caption: Mechanism of action of GSK3368715 leading to anti-tumor effects.

Clinical Development and Future Perspectives

A Phase 1 clinical trial (NCT03666988) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adult patients with advanced-stage solid tumors.[6][7] The study explored escalating doses of the drug administered orally.[7]

However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[3][7] While the best response observed was stable disease in some patients, the combination of safety concerns and limited target engagement at lower, safer doses led to the decision to halt further development in that setting.[3][7]

Despite the clinical setback, GSK3368715 remains a valuable tool compound for preclinical research. The insights gained from its development have significantly advanced the understanding of PRMT1 biology in cancer. Future efforts in this area may focus on developing new PRMT1 inhibitors with improved safety profiles or exploring combination therapies. For instance, preclinical studies have suggested that combining GSK3368715 with a PRMT5 inhibitor could have synergistic effects.[9]

Conclusion

GSK3368715 is a pioneering molecule that has provided a wealth of information on the therapeutic potential of targeting Type I PRMTs. While its own clinical journey was cut short, the compound's well-defined properties and mechanism of action continue to inform and guide the development of the next generation of epigenetic therapies for cancer. This guide has provided a detailed look into its synthesis, properties, and biological effects to aid researchers and drug development professionals in this ongoing endeavor.

References

-

El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309–317. [Link]

-

ClinicalTrials.gov. (2018). First Time in Humans (FTIH) Study of GSK3368715 in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL). NCT03686988. [Link]

-

My Cancer Genome. (2021). A Phase I, Open-label, Dose-escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of GSK3368715 in Participants With Solid Tumors and DLBCL. NCT03666988. [Link]

-

National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715 - NCI Drug Dictionary. Retrieved from [Link]

-

Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. [Link]

-

Martin, L. J., et al. (2024). Towards the Targeted Protein Degradation of PRMT1. ChemMedChem, e202400379. [Link]

-

Van Grembergen, O., et al. (2022). Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease. International Journal of Molecular Sciences, 23(19), 11888. [Link]

Sources

- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the First Synthesis and Discovery of 2-(Azetidin-3-yl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer a unique combination of physicochemical properties and biological activity is paramount. Small, strained ring systems have garnered significant attention for their ability to impart conformational rigidity and provide well-defined exit vectors for substituent placement, thereby enhancing target engagement and optimizing pharmacokinetic profiles. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in this context.[1][2] Its inherent ring strain and non-planar geometry offer a distinct three-dimensional character that can lead to improved binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive technical overview of the first synthesis and discovery of 2-(Azetidin-3-yl)acetonitrile, a key molecular scaffold that exemplifies the strategic application of azetidine chemistry in the development of targeted therapeutics.

The Discovery of a Novel Scaffold: A Case Study in Rational Drug Design

The discovery of 2-(Azetidin-3-yl)acetonitrile is not a tale of serendipity but rather a testament to the power of rational drug design. Its emergence is intrinsically linked to the development of Baricitinib, a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[3] The JAK-STAT signaling pathway is a critical mediator of inflammatory processes, and its dysregulation is implicated in a host of autoimmune diseases.[4][5] The development of small molecule inhibitors of JAKs, therefore, became a major focus for therapeutic intervention.

The design of Baricitinib involved the strategic incorporation of the 2-(Azetidin-3-yl)acetonitrile moiety to engage with the kinase active site and to provide a vector for attachment to the pyrazolopyrimidine core of the inhibitor. The azetidine ring serves to position the cyanomethyl group in a favorable orientation for interaction with the target, while the nitrile functionality is a key pharmacophoric element. The conformational constraint imposed by the azetidine ring is thought to reduce the entropic penalty upon binding, contributing to the high affinity of the inhibitor.[2]

The initial disclosure of a series of azetidine and cyclobutane derivatives as JAK inhibitors, including the foundational structure of Baricitinib, laid the groundwork for the development of this novel scaffold. The selection of the 3-substituted azetidine core was a deliberate choice to explore a unique chemical space and to optimize the structure-activity relationship (SAR) of this class of inhibitors.

The First Synthesis of 2-(Azetidin-3-yl)acetonitrile and its Precursors

The first synthesis of the 2-(Azetidin-3-yl)acetonitrile scaffold was achieved through a multi-step sequence starting from readily available precursors. The initial routes focused on the construction of key intermediates, namely tert-butyl 3-oxoazetidine-1-carboxylate and its derivatives. These early synthetic efforts were foundational for the subsequent large-scale production of Baricitinib.

A pivotal and widely adopted strategy for the synthesis of the core scaffold involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by deprotection and subsequent functionalization. The following sections detail the seminal synthetic protocols for the key intermediates leading to the 2-(Azetidin-3-yl)acetonitrile core.

Synthesis of Key Intermediates

The synthesis of the 2-(Azetidin-3-yl)acetonitrile scaffold relies on the preparation of two crucial intermediates: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for key intermediates of the 2-(Azetidin-3-yl)acetonitrile scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the key intermediates.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes a common route starting from 1-benzylazetidin-3-ol.

-

Step 1: Debenzylation and Boc Protection to yield tert-Butyl 3-hydroxyazetidine-1-carboxylate.

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude debenzylated intermediate.

-

Dissolve the crude product in a suitable solvent and add di-tert-butyl dicarbonate ((Boc)2O) to protect the azetidine nitrogen, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

-

Step 2: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate. [6]

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH2Cl2, 200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.18 g, 1.15 mmol) at a temperature between -15 °C and 5 °C.[6]

-

Slowly add a pre-mixed aqueous solution of potassium bicarbonate (104 g) and sodium hypochlorite (NaClO, 86 g of a 12% aqueous solution) in water (389 mL) to the reaction mixture and stir for 30 minutes.[6]

-

After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate.[7]

-

Protocol 2: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol utilizes the Horner-Wadsworth-Emmons reaction.[6]

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C and stir for 3 hours.[6]

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 3: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This protocol involves the deprotection of the Boc group followed by sulfonylation.[6]

-

To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (CH3CN, 252 mL), add 3 M hydrochloric acid (252 mL) and stir at room temperature for 16 hours.[6]

-

Concentrate the reaction mixture under vacuum and redissolve the residue in acetonitrile (144 mL). Stir for 2 hours at 30 °C, then cool to 5 °C and stir for another 2 hours.

-

Filter the mixture and dissolve the filter cake in acetonitrile (432 mL).

-

To this solution, add a base (e.g., triethylamine) followed by ethanesulfonyl chloride and stir until the reaction is complete.

-

Work-up the reaction mixture and purify the product to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Quantitative Data and Characterization

The following table summarizes the key properties of the pivotal intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

| Property | Value | Reference |

| Molecular Formula | C10H14N2O2 | [8] |

| Molecular Weight | 194.23 g/mol | [8] |

| Appearance | White to light brown solid | [9] |

| CAS Number | 1153949-11-1 | [8] |

Characterization data for the intermediates are crucial for confirming their identity and purity. While specific spectra from the initial discovery are proprietary, subsequent publications and patents provide representative data. For example, the 1H NMR spectrum of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate would be expected to show signals corresponding to the tert-butyl group, the azetidine ring protons, and the vinyl proton of the cyanomethylene group.

The 2-(Azetidin-3-yl)acetonitrile Scaffold in Drug Discovery: A Forward Look

The discovery and initial synthesis of the 2-(Azetidin-3-yl)acetonitrile scaffold paved the way for the development of Baricitinib, a successful therapeutic agent. This journey from rational design to a clinically approved drug underscores the power of scaffold-based drug discovery. The unique conformational properties of the azetidine ring, combined with the electronic features of the cyanomethyl group, created a molecular entity with high affinity and selectivity for its target.

The synthetic routes developed for this scaffold have been refined and optimized for large-scale production, demonstrating the feasibility of incorporating such strained ring systems into complex drug molecules. The story of 2-(Azetidin-3-yl)acetonitrile serves as an inspiring case study for medicinal chemists and drug development professionals, highlighting the immense potential that lies within the exploration of novel and challenging chemical space. The continued investigation of azetidine-based scaffolds will undoubtedly lead to the discovery of new and innovative therapeutics for a wide range of diseases.

References

-

Cui, H., Zhang, L., Wang, L., Zhang, Z., & Zhang, J. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

-

Synthetic pathway for Baricitinib Azetidine Sulfonamide‐004. (n.d.). ResearchGate. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PubMed Central. [Link]

-

Cas 398489-26-4,tert-Butyl 3-oxoazetidine-1-carboxylate. (n.d.). lookchem. [Link]

- US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE. (2018).

- WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE. (2016).

-

An Efficient Synthesis of Baricitinib. (2016). ResearchGate. [Link]

-

1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-azetidineacetonitrile. (n.d.). PubChem. [Link]

-

JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. (2016). PubMed Central. [Link]

-

2-(1-(Ethylsulfonyl)-3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile. (n.d.). Pharmaffiliates. [Link]

-

An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. (2025). PubMed Central. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). MDPI. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI. [Link]

-

An update on JAK inhibitors. (2018). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Horner-Wadsworth-Emmons Reaction for the Synthesis of Azetidine-Containing Alkenes

Introduction: The Strategic Importance of Azetidines and the HWE Reaction in Medicinal Chemistry

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2] Their inherent ring strain imparts unique conformational constraints, influencing the binding affinity and pharmacokinetic properties of drug candidates.[2] The synthesis of functionalized azetidines, however, presents a significant challenge.[1] The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, provides a powerful and reliable method for constructing carbon-carbon double bonds, making it an invaluable tool for elaborating azetidine scaffolds into more complex, pharmacologically active compounds.[3][4]

This guide offers an in-depth exploration of the HWE reaction mechanism with a specific focus on its application to azetidine-based intermediates. We will dissect the mechanistic underpinnings, stereochemical control, and practical execution of this reaction, providing the causal insights necessary for its successful implementation in a drug development context.

The Core Mechanism: A Step-by-Step Analysis

The Horner-Wadsworth-Emmons reaction facilitates the creation of alkenes from aldehydes or ketones by reacting them with stabilized phosphonate carbanions.[5] Its popularity over the classic Wittig reaction stems from several key advantages: the phosphonate-stabilized carbanions are more nucleophilic yet less basic than their phosphonium ylide counterparts, and the water-soluble dialkylphosphate byproduct is easily removed during workup, simplifying purification.[4][5][6]

The reaction proceeds through a well-established sequence of steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester using a suitable base. This generates a resonance-stabilized phosphonate carbanion. The choice of base is critical and can range from strong hydrides (NaH) to milder amine bases for sensitive substrates.[5][7]

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step of the reaction.[5][8]

-

Intermediate Formation: This addition leads to the formation of a tetrahedral betaine-like intermediate, which subsequently cyclizes to form a four-membered oxaphosphetane intermediate.[8][9]

-

Elimination: The oxaphosphetane intermediate undergoes a syn-elimination, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable dialkyl phosphate salt.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Introduction: The Strategic Combination of Azetidine and Nitrile Moieties in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Azetidine-Containing Nitrile Compounds

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. This has led to a growing interest in molecular scaffolds and functional groups that can predictably and favorably modulate a molecule's properties. Among these, the azetidine ring and the nitrile group have emerged as powerful tools. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of compounds that strategically incorporate both of these moieties.

The azetidine ring , a four-membered saturated nitrogen heterocycle, is increasingly utilized as a bioisosteric replacement for more common rings like piperidine or pyrrolidine.[1] Its appeal lies in its unique combination of properties. The inherent ring strain of approximately 25.4 kcal/mol makes it a versatile synthetic handle while remaining significantly more stable and easier to handle than aziridines.[2][3] This strained ring imparts a degree of conformational rigidity, which can reduce the entropic penalty of binding to a biological target.[4] Furthermore, the incorporation of an azetidine scaffold often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to its larger ring counterparts.[1][5]

The nitrile group (-C≡N) is a small, versatile functional group that has become a mainstay in rational drug design.[6] Its unique electronic properties allow it to serve multiple roles: as a key hydrogen bond acceptor, a bioisostere for carbonyls or hydroxyl groups, and a modulator of a molecule's polarity.[7] Importantly, the nitrile group is metabolically robust and its inclusion can enhance a compound's pharmacokinetic profile by improving systemic exposure and bioavailability.[6][8]

The combination of these two motifs—the rigid, solubility-enhancing azetidine ring and the polar, metabolically stable nitrile group—creates a class of compounds with compelling potential. Understanding their fundamental physicochemical properties is the first critical step in harnessing this potential. This guide will dissect the key parameters: lipophilicity, aqueous solubility, ionization constant (pKa), and metabolic stability, providing both the theoretical underpinnings and field-proven experimental protocols for their accurate determination.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9][10] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water or the distribution coefficient (logD) at a specific pH.[11] For azetidine-containing nitriles, these two functional groups exert opposing effects, allowing for fine-tuning of the molecule's overall lipophilicity.

-

Causality & Influence : The azetidine ring, being a polar heterocycle, generally decreases lipophilicity (lowers logP) compared to carbocyclic or larger heterocyclic analogues.[1] This can be highly advantageous for preventing sequestration in fatty tissues and improving the aqueous solubility needed for formulation and absorption.[12] Conversely, the nitrile group, while polar, can have a more complex influence depending on its molecular context, but it is often used to introduce polarity and act as a hydrogen bond acceptor, which can help balance the lipophilicity of an otherwise greasy molecule.[8]

Data Presentation: Expected Lipophilicity Ranges

| Moiety | General Impact on logP | Typical logP Contribution (Estimated) | Rationale |

| Azetidine Ring | Decrease | -0.5 to -1.5 | Introduction of a polar, basic nitrogen atom increases hydrophilicity. |

| Nitrile Group | Variable (Slight Decrease) | -0.2 to -0.8 | Acts as a polar group and hydrogen bond acceptor, slightly increasing water affinity.[6] |

| Combined Effect | Overall Decrease | Synergistic | The combination typically results in molecules with lower lipophilicity than comparable structures lacking these groups, aiding in achieving a balanced ADMET profile.[1][5] |

Experimental Workflow: Lipophilicity Determination by RP-HPLC

The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput surrogate to the traditional shake-flask method for logP determination, ideal for early drug discovery screening.[9][11] The principle is that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.

Caption: Workflow for logP determination using RP-HPLC.

Detailed Protocol: RP-HPLC for logP Determination

-

System Preparation :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detector : UV detector set to an appropriate wavelength for the compounds being analyzed.

-

-

Reference Standard Preparation :

-

Select a set of 5-7 commercially available compounds with a range of well-documented logP values that bracket the expected logP of the test compounds.

-

Prepare individual stock solutions of each reference standard in a suitable solvent (e.g., DMSO, methanol) at a concentration of ~10 mM.

-

-

Test Compound Preparation :

-

Prepare a stock solution of the azetidine-containing nitrile compound in the same solvent and at the same concentration as the reference standards.

-

-

Chromatographic Run :

-

Data Analysis and Calculation :

-

For each compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Calculate the logarithm of the capacity factor (log k).

-

Create a calibration curve by plotting the known logP values of the reference standards (y-axis) against their calculated log k values (x-axis).[10]

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

-

Using the calculated log k value for the azetidine-nitrile test compound, interpolate its logP from the calibration curve using the regression equation.[11]

-

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects nearly every stage of drug development, from initial bioassays to formulation and intestinal absorption.[13][14] Poor solubility can lead to unreliable assay results, challenges in formulating a viable drug product, and low oral bioavailability.[15] A common goal for drug discovery compounds is a solubility of greater than 60 µg/mL.[13][14]

-

Causality & Influence : The inclusion of an azetidine ring is a well-established strategy to improve aqueous solubility.[1][16] Its ability to act as a hydrogen bond acceptor via the nitrogen lone pair and the overall polarity of the heterocycle disrupts the crystal lattice energy and enhances interactions with water. The nitrile group also contributes to polarity and can act as a hydrogen bond acceptor, further favoring solubility.[6] Therefore, azetidine-containing nitrile compounds are generally expected to exhibit favorable solubility profiles.

Experimental Workflow: Thermodynamic (Shake-Flask) Solubility Assay

While kinetic solubility assays are used for high-throughput screening, the equilibrium or thermodynamic solubility assay is the gold standard for lead optimization, as it measures the true maximum solubility of a compound under equilibrium conditions.[17][18]

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Solubility Assay

-

Preparation :

-

Prepare a buffer solution relevant to the biological question (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-